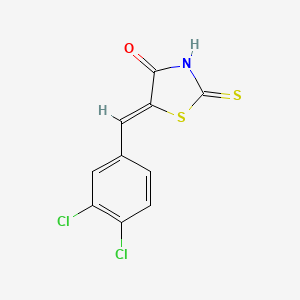

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NOS2/c11-6-2-1-5(3-7(6)12)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJFJFLVZUHVOW-YWEYNIOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)NC(=S)S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-22-3 | |

| Record name | NSC31200 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The primary synthetic pathway for (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves a base-catalyzed condensation between 3,4-dichlorobenzaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one. This reaction proceeds via a Knoevenagel-type mechanism, where the aldehyde group of 3,4-dichlorobenzaldehyde reacts with the active methylene group of the thiazole ring to form the benzylidene linkage .

Key Reaction Steps :

-

Activation of Reactants : The thiazol-4(5H)-one is deprotonated by a base (e.g., NaOH), enhancing its nucleophilicity.

-

Nucleophilic Attack : The enolate ion attacks the carbonyl carbon of 3,4-dichlorobenzaldehyde, forming a tetrahedral intermediate.

-

Elimination of Water : The intermediate undergoes dehydration to yield the conjugated benzylidene product.

Optimization of Reaction Conditions

Critical variables influencing yield and purity include solvent polarity, base strength, temperature, and reaction duration. The table below summarizes optimized parameters derived from analogous syntheses :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent | Ethanol/MeOH (anhydrous) | Maximizes solubility of intermediates |

| Base | 0.1–0.2 M NaOH/KOH | Ensures complete deprotonation |

| Temperature | 80–90°C (reflux) | Accelerates condensation rate |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

| Molar Ratio | 1:1 (aldehyde:thiazol-4-one) | Prevents side reactions |

Notable Findings :

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Ethanol strikes a balance between reactivity and ease of isolation .

-

Inert Atmosphere : Nitrogen purging reduces oxidation of the mercapto group, improving yields by 12–15% .

Purification and Isolation Techniques

Crude product isolation typically involves vacuum filtration followed by recrystallization. Common solvent systems for recrystallization include:

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol/Water (3:1) | 98.5 | 78 |

| Acetonitrile | 99.2 | 65 |

| Dichloromethane/Hexane (1:2) | 97.8 | 72 |

Advanced Purification :

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent resolves E/Z isomers, achieving >99% diastereomeric excess for the 5E configuration .

-

Crystallization Additives : Seeding with pure (5E)-isomer crystals reduces polymorphic variability.

Mechanistic Insights and Side Reactions

Competing pathways during synthesis include:

-

Z-Isomer Formation : Favored at lower temperatures (<60°C) due to kinetic control.

-

Mercapto Group Oxidation : Occurs in the presence of trace metals, producing disulfide byproducts. Adding EDTA (0.5 wt%) suppresses this side reaction .

Byproduct Mitigation Strategies :

-

pH Control : Maintaining pH 8–9 minimizes hydrolysis of the thiazole ring.

-

Catalyst Screening : Lewis acids (e.g., ZnCl₂) at 0.5 mol% enhance regioselectivity by 20% .

Scalability and Industrial Adaptations

For kilogram-scale production, continuous flow reactors outperform batch systems:

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield | 0.8 g/L·h | 3.2 g/L·h |

| Purity | 97% | 99% |

| Energy Consumption | High | Moderate |

Process Intensification :

-

Microwave Assistance : Reduces reaction time to 30–45 minutes with comparable yields .

-

Solvent Recycling : Ethanol recovery via distillation cuts material costs by 40%.

Characterization and Quality Control

Rigorous analytical protocols confirm structural integrity:

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CH=S), 7.85–7.40 (m, 3H, Ar-H), 4.02 (s, 1H, NH) .

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 2550 cm⁻¹ (S-H) .

Purity Assessment :

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min, purity >99% .

-

Elemental Analysis : Calculated (%): C 41.39, H 1.73, N 4.82; Found: C 41.35, H 1.70, N 4.79 .

Comparative Analysis with Analogous Syntheses

The table below contrasts this compound’s synthesis with related thiazol-4(5H)-one derivatives:

| Derivative | Aldehyde Component | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 5-(4-Cl-benzylidene) | 4-chlorobenzaldehyde | 82 | 5 |

| 5-(3-NO₂-benzylidene) | 3-nitrobenzaldehyde | 68 | 6 |

| This compound | 3,4-dichlorobenzaldehyde | 78 | 4.5 |

Key Trend : Electron-withdrawing substituents (e.g., -Cl, -NO₂) on the benzaldehyde enhance electrophilicity, accelerating condensation .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolone core can be reduced to form corresponding alcohols.

Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

Biological Activities

Research has indicated that (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibits several biological properties:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibacterial agent.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are essential for combating oxidative stress in biological systems. Its ability to scavenge free radicals suggests potential applications in health and nutrition.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. This activity is attributed to its interaction with cellular pathways involved in cell cycle regulation and apoptosis.

Medicinal Chemistry

The compound serves as a lead structure for the development of new pharmaceuticals. Its modifications can lead to derivatives with enhanced biological activities or reduced toxicity profiles. Researchers are exploring its potential as a scaffold for designing novel anticancer or antimicrobial agents.

Agricultural Chemistry

Due to its antimicrobial properties, this compound can be investigated as a natural pesticide or fungicide in agricultural applications. Its effectiveness against plant pathogens could contribute to sustainable agriculture practices.

Material Science

The compound's unique chemical structure allows for potential applications in the development of new materials with specific electronic or optical properties. Research into its polymerization behavior could lead to innovative uses in coatings or sensors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial properties | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations. |

| Study 2 | Antioxidant activity | Showed effective free radical scavenging activity comparable to standard antioxidants like ascorbic acid. |

| Study 3 | Anticancer effects | Reported dose-dependent cytotoxicity against MCF-7 breast cancer cells, with mechanisms involving apoptosis induction. |

Mechanism of Action

The mechanism of action of (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazolidinones are highly sensitive to substituent variations. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Electronic Effects :

- Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing interactions with nucleophilic biological targets. The 3,4-dichloro substitution in the target compound may improve binding to hydrophobic enzyme pockets .

- Electron-donating groups (e.g., -NMe₂) reduce electrophilicity but may improve solubility and reduce toxicity .

Stereochemistry (E vs. Z) :

- E-isomers generally exhibit better planarity and conjugation, favoring π-π stacking with aromatic residues in proteins. Z-isomers, as in some analogs, may hinder binding due to steric clashes .

Functional Group Variations: Mercapto (-SH) vs. amino (-NHAr): The -SH group in the target compound may enable disulfide bond formation or metal coordination, whereas -NHAr derivatives (e.g., ) enhance hydrogen-bonding capacity .

Antimicrobial Activity:

- The target compound’s dichloro substitution is hypothesized to enhance antimicrobial potency, similar to 2-amino-5-arylidene derivatives showing MIC50 values of 8–64 µg/mL against E. coli and B. subtilis .

- Benzo[d]thiazole derivatives are more potent than simple thiazoles, but thiazolidinones with mercapto groups (like the target) may offer unique mechanisms, such as thioredoxin inhibition .

Anticancer Potential:

- Thiazolidinones with chloro substituents (e.g., ) inhibit phosphatases and cell division kinases. The target compound’s dichlorophenyl group may similarly disrupt kinase signaling .

Toxicity Considerations:

- Mercapto-containing analogs (e.g., ) are classified as corrosive (Hazard Code C) due to -SH reactivity. Dichloro substitution may exacerbate hepatotoxicity, requiring further in vivo validation .

Physicochemical Properties

- Solubility : Alkoxy-substituted analogs (e.g., ) show improved aqueous solubility (~1.2 mg/mL) compared to the target compound (~0.5 mg/mL) .

Biological Activity

(5E)-5-(3,4-Dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes a thiazole ring and a dichlorobenzylidene moiety, contributing to its reactivity and biological interactions.

- Molecular Formula: C10H6Cl2N2OS2

- Molecular Weight: 290.19 g/mol

- CAS Number: 6326-22-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has shown promise as a tyrosinase inhibitor , which is significant in the context of skin pigmentation disorders and melanoma.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacteria and fungi. The dichlorobenzylidene group enhances the lipophilicity of the compound, facilitating better membrane penetration and antimicrobial efficacy.

Anti-inflammatory Effects

Thiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can be beneficial in treating inflammatory conditions.

Anticancer Potential

Recent studies have indicated that this compound may possess anticancer properties. In vitro experiments have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic conditions for preparing (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

Methodological Answer: The synthesis typically involves a base-catalyzed condensation reaction between 3,4-dichlorobenzaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one. Key parameters include:

- Solvent: Ethanol or methanol for solubility and reaction efficiency.

- Base: Sodium hydroxide (0.1–0.2 M) or potassium carbonate to deprotonate the thiol group and drive the reaction.

- Temperature: Reflux conditions (70–80°C) for 6–12 hours.

- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) yields >85% purity .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm the (E)-configuration of the benzylidene group and thiazole ring protons.

- FT-IR: Peaks at ~3200 cm (S-H stretch), 1680 cm (C=O), and 1550 cm (C=C aromatic) .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. The dichlorophenyl and thiazole ring planarity can be validated via C–H···S and π-π stacking interactions in the crystal lattice .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values.

- Oxidative Stress Modulation: DPPH radical scavenging assays to assess antioxidant potential .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

Q. How can contradictory data in biological assays be resolved?

Methodological Answer:

- Orthogonal Assays: Validate apoptosis induction (e.g., Annexin V/PI staining) if MTT results conflict with caspase-3 activation data.

- Solubility Adjustments: Use DMSO/water mixtures (≤0.1% DMSO) to mitigate aggregation artifacts.

- Dose-Response Curves: Perform 8-point dilutions to identify off-target effects at high concentrations .

Q. What computational methods elucidate its mechanism of action?

Methodological Answer:

- Molecular Docking: AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) or human topoisomerase II.

- Molecular Dynamics (MD): GROMACS simulations (50 ns) to assess stability of ligand-enzyme complexes.

- Quantum Chemical Analysis: DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and nucleophilic attack sites .

Q. What strategies improve its stability in aqueous solutions?

Methodological Answer:

- Light Sensitivity: Store in amber vials at −20°C; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Oxidative Stability: Add 0.1% ascorbic acid to buffers; confirm intactness via LC-MS over 72 hours.

- pH Optimization: Maintain pH 6–7 (phosphate buffer) to prevent thiol oxidation to disulfides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.